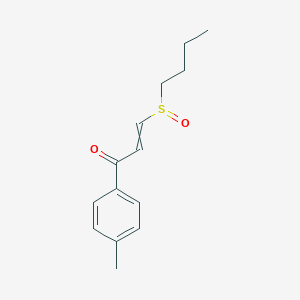
Ethanone, 2-chloro-1-(3-chloro-2-hydroxy-4,6-dimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-chloro-1-(3-chloro-2-hydroxy-4,6-dimethoxyphenyl)-: is an organic compound with the molecular formula C10H11ClO4 . This compound is characterized by the presence of chloro, hydroxy, and methoxy functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-chloro-1-(3-chloro-2-hydroxy-4,6-dimethoxyphenyl)- typically involves the chlorination of a precursor compound followed by specific reaction conditions to introduce the hydroxy and methoxy groups. One common method involves the reaction of 3-chloro-2-hydroxy-4,6-dimethoxybenzaldehyde with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like OH-, NH2-, in polar solvents.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Hydroxy or amino derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive compounds that can be used in drug discovery and development .
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism by which Ethanone, 2-chloro-1-(3-chloro-2-hydroxy-4,6-dimethoxyphenyl)- exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The chloro groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparaison Avec Des Composés Similaires
Ethanone, 1-(3,4-dimethoxyphenyl)-: This compound lacks the chloro and hydroxy groups, making it less reactive in certain chemical reactions.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound has two hydroxy groups instead of one, which can lead to different reactivity and applications.
2-Chloro-1-(4-hydroxy-3-methylphenyl)ethanone: The presence of a methyl group instead of a methoxy group can alter its chemical properties and reactivity.
Propriétés
Numéro CAS |
72565-72-1 |
|---|---|
Formule moléculaire |
C10H10Cl2O4 |
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
2-chloro-1-(3-chloro-2-hydroxy-4,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H10Cl2O4/c1-15-6-3-7(16-2)9(12)10(14)8(6)5(13)4-11/h3,14H,4H2,1-2H3 |
Clé InChI |
XOPNDDVGQLVOQB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1C(=O)CCl)O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



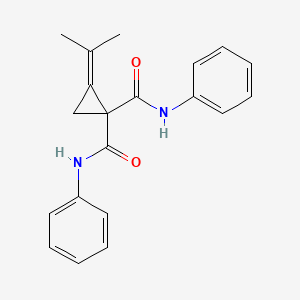
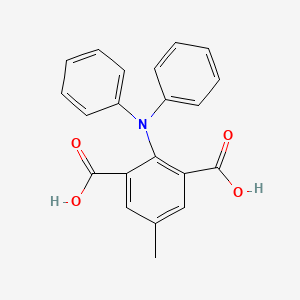
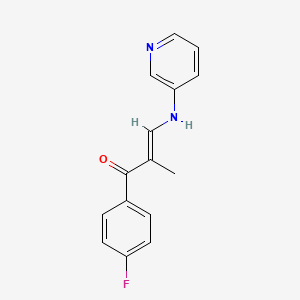


![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
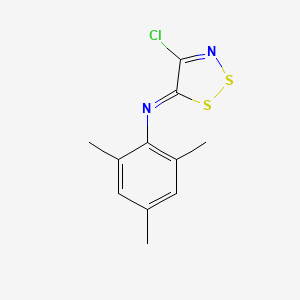
![4-N-prop-2-enylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14472274.png)

![Ethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B14472307.png)
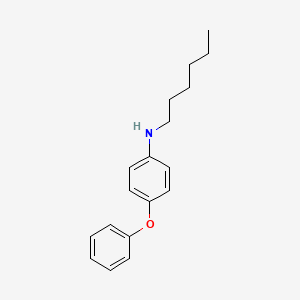
![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
